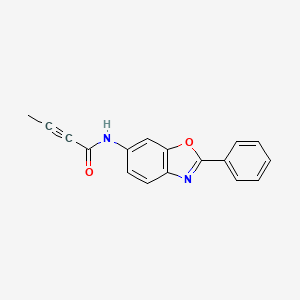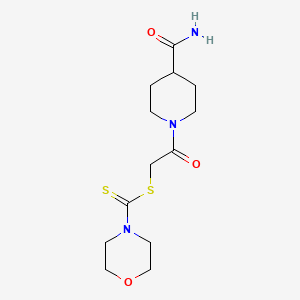![molecular formula C18H24N2O B11036543 N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide](/img/structure/B11036543.png)
N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring and the 3-methylphenyl moiety. The piperidine ring can be synthesized through a series of cyclization reactions, while the 3-methylphenyl group is introduced via Friedel-Crafts alkylation. The final step involves coupling the piperidine ring with the but-2-ynamide group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and but-2-ynamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .
Uniqueness
N-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C18H24N2O/c1-3-5-18(21)19-13-16-8-10-20(11-9-16)14-17-7-4-6-15(2)12-17/h4,6-7,12,16H,8-11,13-14H2,1-2H3,(H,19,21) |
InChI Key |
RHHRFRPOSPXXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1CCN(CC1)CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 5',5',8'-trimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036469.png)

![N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B11036482.png)

![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11036504.png)
![4-Hydroxy-5-[3-(4-methoxyphenyl)-5-methyl-1-phenyl-1h-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11036508.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11036517.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)
![6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11036528.png)

![4-amino-N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11036538.png)
![methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11036541.png)
